Lipophilicity Tuning: XLogP3 of 0.9 vs. 0.5 for the N‑Methyl Analog
In head-to-head comparison using PubChem-computed XLogP3 values, 4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylic acid exhibits an XLogP3 of 0.9, whereas the N‑methyl analog (4-methyl-5-oxo-3-phenylmorpholine-2-carboxylic acid, CID 64064988) has an XLogP3 of 0.5 . This difference of 0.4 log units indicates a modest but meaningful increase in lipophilicity for the ethyl derivative, which can enhance passive membrane permeability without approaching the problematic logP range (>3) associated with poor solubility and promiscuous binding. For medicinal chemistry teams optimizing CNS or intracellular targets requiring balanced permeability, the ethyl substituent provides a distinct lipophilic advantage over the methyl congener.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.9 |
| Comparator Or Baseline | 4-Methyl-5-oxo-3-phenylmorpholine-2-carboxylic acid, XLogP3 = 0.5 |
| Quantified Difference | ΔXLogP3 = 0.4 (ethyl more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07); consistent across stereoisomers as InChIKey stereochemistry layer is stripped |
Why This Matters
An XLogP3 of 0.9 positions the ethyl analog closer to the optimal range (1–3) for cell permeability while maintaining aqueous solubility, directly influencing procurement decisions for permeability-focused lead series.
- [1] PubChem. 4-Ethyl-5-oxo-3-phenylmorpholine-2-carboxylic acid. CID 64066900. XLogP3 0.9. https://pubchem.ncbi.nlm.nih.gov/compound/64066900 View Source
- [2] PubChem. 4-Methyl-5-oxo-3-phenylmorpholine-2-carboxylic acid. CID 64064988. XLogP3 0.5. https://pubchem.ncbi.nlm.nih.gov/compound/64064988 View Source
